(R)-(-)-Littorine
CAS No.: 21956-47-8
Cat. No.: VC0533328
Molecular Formula: C17H23NO3
Molecular Weight: 289.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21956-47-8 |
---|---|
Molecular Formula | C17H23NO3 |
Molecular Weight | 289.4 g/mol |
IUPAC Name | [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-2-hydroxy-3-phenylpropanoate |
Standard InChI | InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)11-15(10-13)21-17(20)16(19)9-12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16-/m1/s1 |
Standard InChI Key | FNRXUEYLFZLOEZ-UHFFFAOYSA-N |
Isomeric SMILES | CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CC3=CC=CC=C3)O |
SMILES | CN1C2CCC1CC(C2)OC(=O)C(CC3=CC=CC=C3)O |
Canonical SMILES | CN1C2CCC1CC(C2)OC(=O)C(CC3=CC=CC=C3)O |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(R)-(-)-Littorine features a stereochemically complex structure, comprising a tropane ring system (8-azabicyclo[3.2.1]octane) esterified with a 2-hydroxy-3-phenylpropanoate moiety. The IUPAC name, [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-2-hydroxy-3-phenylpropanoate, highlights the critical (R)-configuration at both the tropane C3 and the hydroxy acid C2 positions . This stereochemistry is essential for its enzymatic processing by cytochrome P450 CYP80F1 during hyoscyamine biosynthesis .
The hydrochloride derivative of (R)-(-)-littorine (C₁₇H₂₄ClNO₃) is hygroscopic and has been investigated for its potential to detoxify cells under alkaloid-overproducing conditions .
Biosynthesis and Metabolic Pathways
Role in Tropane Alkaloid Biosynthesis
(R)-(-)-Littorine occupies a central position in the tropane alkaloid biosynthetic pathway, which is predominantly localized in the roots of Solanaceae plants . The pathway begins with the condensation of tropine (derived from ornithine) and phenyllactic acid (from phenylalanine), forming littorine via an esterification reaction . Subsequently, CYP80F1, a cytochrome P450 enzyme, catalyzes the oxidative rearrangement of (R)-(-)-littorine to hyoscyamine aldehyde, which is further reduced to hyoscyamine .
Key mechanistic studies using deuterated and fluorinated littorine analogues have elucidated that CYP80F1 abstracts the C3′ hydrogen atom, leading to either hydroxylation at the 3′-position or rearrangement via a benzylic radical or carbocation intermediate . Isotopic labeling experiments in Datura stramonium root cultures confirmed the intramolecular nature of this rearrangement, with deuterium from [2′-¹³C, 3-²H]-littorine retained exclusively in the hyoscyamine product .
Enzymatic Specificity and Genetic Regulation
The stereochemical fidelity of CYP80F1 is remarkable: it processes only the natural (R)-enantiomer of littorine, while the (S)-enantiomer undergoes hydroxylation without rearrangement . Silencing CYP80F1 in Hyoscyamus niger roots results in littorine accumulation and hyoscyamine deficiency, directly linking this enzyme to the rearrangement step . These findings have spurred efforts to engineer CYP80F1 into microbial hosts, such as Saccharomyces cerevisiae, for scalable alkaloid production .
Analytical and Biotechnological Applications
Metabolic Engineering and Synthetic Biology
The heterologous production of tropane alkaloids in engineered yeast represents a paradigm shift in pharmaceutical manufacturing. By integrating plant-derived genes—including polyketide synthases, cytochrome P450s, and alcohol dehydrogenases—researchers have achieved de novo synthesis of hyoscyamine from simple carbon sources . Optimizing littorine biosynthesis in these systems could circumvent the ethical and logistical challenges of plant-based extraction, particularly for endangered species like Atropa belladonna.
Challenges and Future Directions
Despite progress, several hurdles impede the commercial viability of littorine-derived alkaloid production:
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Enzymatic Efficiency: CYP80F1’s low turnover rate and substrate specificity limit flux through the engineered pathway .
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Stereochemical Control: Ensuring enantiomeric purity during microbial synthesis remains technically demanding .
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Scalability: Translating laboratory-scale yields to industrial production requires advances in bioreactor design and metabolic modeling .
Future research should prioritize protein engineering of CYP80F1 to enhance catalytic activity and explore regulatory elements that modulate littorine biosynthesis in planta. Additionally, omics-driven discovery of novel transporters could improve alkaloid sequestration and reduce cellular toxicity .
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